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Compound of Interest

Compound Name: Ethyl 10(E)-heptadecenoate

Cat. No.: B15552567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

and a plausible synthetic route for Ethyl 10(E)-heptadecenoate. Due to the limited availability

of experimental data for this specific compound in public databases, the information presented

herein is a combination of data extrapolated from analogous structures and established

principles of organic chemistry and spectroscopy. This document is intended to serve as a

valuable resource for researchers engaged in the synthesis, characterization, and application

of long-chain unsaturated fatty acid esters.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 10(E)-
heptadecenoate. These values are derived from typical ranges observed for similar (E)-

alkenoic acid ethyl esters and should be considered as estimations for guiding experimental

analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift
(δ) (ppm)

Multiplicity Integration Assignment Notes

~5.40 - 5.30 m 2H -CH=CH-

Vinylic protons,

characteristic of

a trans double

bond.

4.12 q 2H -O-CH₂-CH₃

Ethyl ester

methylene

protons.

2.28 t 2H -CH₂-C(O)O-

Protons alpha to

the carbonyl

group.

~2.00 m 4H
-CH₂-CH=CH-

CH₂-
Allylic protons.

~1.62 p 2H
-CH₂-CH₂-

C(O)O-

Protons beta to

the carbonyl

group.

1.35 - 1.20 m 16H -(CH₂)₈-

Methylene

protons of the

long alkyl chain.

1.25 t 3H -O-CH₂-CH₃
Ethyl ester

methyl protons.

0.88 t 3H -CH₂-CH₃

Terminal methyl

protons of the

heptadecenoyl

chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
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Chemical Shift (δ) (ppm) Assignment Notes

~173.8 C=O Carbonyl carbon of the ester.

~130.5 -CH=CH-
Vinylic carbons, characteristic

of a trans double bond.[1][2]

~60.1 -O-CH₂-
Methylene carbon of the ethyl

ester.

~34.4 -CH₂-C(O)O-
Carbon alpha to the carbonyl

group.

~32.0 -CH₂-CH= Allylic carbons.[3]

~29.7 - 29.0 -(CH₂)ₙ-
Methylene carbons in the alkyl

chain.

~25.0 -CH₂-CH₂-C(O)O-
Carbon beta to the carbonyl

group.

~22.7 -CH₂-CH₃
Terminal methyl carbon of the

heptadecenoyl chain.

~14.3 -O-CH₂-CH₃
Methyl carbon of the ethyl

ester.

Table 3: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
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m/z Relative Intensity Assignment Notes

296 Moderate [M]⁺ Molecular ion peak.

251 Low [M - OCH₂CH₃]⁺
Loss of the ethoxy

group.

88 High [C₄H₈O₂]⁺

McLafferty

rearrangement

product, characteristic

of ethyl esters.[4]

Variable Low to Moderate
Series of CₙH₂ₙ₊₁⁺

and CₙH₂ₙ₋₁⁺ ions

Fragmentation of the

long alkyl chain.

Table 4: Predicted Infrared (IR) Spectroscopic Data
Wavenumber
(cm⁻¹)

Intensity Assignment Notes

~3020 Medium =C-H stretch
Vinylic C-H stretching.

[5]

2925, 2855 Strong C-H stretch
Aliphatic C-H

stretching.

~1740 Strong C=O stretch
Ester carbonyl

stretching.[6][7]

~1650 Medium C=C stretch

Alkene C=C stretching

of the trans double

bond.[5]

~1170 Strong C-O stretch
Ester C-O stretching.

[6]

~965 Strong =C-H bend

Out-of-plane bending

characteristic of a

trans double bond.[5]

Experimental Protocols
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A plausible synthetic route for Ethyl 10(E)-heptadecenoate is the Wittig reaction, which is a

reliable method for the stereoselective synthesis of alkenes, often favoring the (E)-isomer with

stabilized ylides.[8]

Synthesis of Ethyl 10(E)-heptadecenoate via Wittig
Reaction
This protocol describes the synthesis starting from commercially available materials.

Materials:

Heptanal

(Carbethoxymethylene)triphenylphosphorane

Dichloromethane (DCM), anhydrous

Magnesium sulfate (MgSO₄), anhydrous

Silica gel (for column chromatography)

Hexane

Ethyl acetate

Procedure:

Reaction Setup: To a solution of heptanal (1.0 eq) in anhydrous dichloromethane (DCM) in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

(carbethoxymethylene)triphenylphosphorane (1.1 eq).

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) until the starting material (heptanal) is

consumed.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the solvent.
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Purification:

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

Filter the mixture and wash the solid with cold hexane.

Combine the filtrates and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl

acetate gradient as the eluent.

Characterization: Collect the fractions containing the desired product and concentrate under

reduced pressure to yield Ethyl 10(E)-heptadecenoate as a colorless oil. Confirm the

structure and purity using the spectroscopic methods outlined above (NMR, MS, and IR).

Visualizations
Synthetic Pathway for Ethyl 10(E)-heptadecenoate

Heptanal

(Carbethoxymethylene)triphenylphosphorane

Ethyl 10(E)-heptadecenoate

 Wittig Reaction 
 (DCM, rt) 

Triphenylphosphine oxide

Click to download full resolution via product page

Caption: Wittig reaction pathway for the synthesis of Ethyl 10(E)-heptadecenoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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